molecular formula C11H17NO B12602738 2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one CAS No. 646055-89-2

2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one

Katalognummer: B12602738
CAS-Nummer: 646055-89-2
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: ODZHSQYXLMWTLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is a unique organic compound characterized by its spiro-fused bicyclic structure. This compound features a bicyclo[2.2.2]octane core fused with a pyrrolidinone ring, creating a rigid and stereochemically complex framework. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one typically involves multiple steps, including key reactions such as double Michael addition and ring-closing metathesis. These reactions are crucial for constructing the spiro-fused bicyclic framework. For instance, one synthetic strategy involves the use of a bicyclo[2.2.2]octane derivative as a starting material, which undergoes a series of transformations to introduce the pyrrolidinone ring .

Industrial Production Methods

While specific industrial production methods for 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: This reaction can introduce different substituents onto the bicyclic framework, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the bicyclic core .

Wissenschaftliche Forschungsanwendungen

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is unique due to its specific combination of a bicyclo[2.2.2]octane core and a pyrrolidinone ring. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

646055-89-2

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one

InChI

InChI=1S/C11H17NO/c13-10-11(5-6-12-10)7-8-1-3-9(11)4-2-8/h8-9H,1-7H2,(H,12,13)

InChI-Schlüssel

ODZHSQYXLMWTLC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1CC23CCNC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.